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6,8-Dimethyl-1-azaspiro[3.5]nonane is a bicyclic compound characterized by a spirocyclic structure that includes a nitrogen atom. The compound's unique configuration allows it to exhibit a variety of chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is , and it is recognized by the CAS number 1489632-79-2 .
Research into the biological activity of 6,8-Dimethyl-1-azaspiro[3.5]nonane is ongoing. Preliminary studies suggest that compounds with similar spirocyclic structures may interact with specific molecular targets, influencing various biochemical pathways. These interactions could potentially lead to applications in pharmacology, particularly concerning neuroactive compounds and their effects on neurotransmitter systems .
The synthesis of 6,8-Dimethyl-1-azaspiro[3.5]nonane can be achieved through several methods:
6,8-Dimethyl-1-azaspiro[3.5]nonane has potential applications in various fields:
Interaction studies are crucial for understanding how 6,8-Dimethyl-1-azaspiro[3.5]nonane affects biological systems. Research suggests that this compound may interact with specific receptors or enzymes, influencing cellular signaling pathways. Ongoing studies are required to elucidate these interactions fully and determine their implications for drug development and therapeutic applications .
Several compounds share structural similarities with 6,8-Dimethyl-1-azaspiro[3.5]nonane, highlighting its uniqueness:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1-Azaspiro[3.5]nonane | Basic spirocyclic structure | Lacks dimethyl substitutions |
| 6,6-Dimethyl-1-azaspiro[3.5]nonane | Dimethyl substitution at different positions | Different spatial configuration affecting reactivity |
| 7-Azaspiro[3.5]nonane | Contains a nitrogen atom in a different position | Variation in biological activity due to structural differences |
| 6,8-Dimethyl-7-oxa-1-azaspiro[3.5]nonane | Incorporates an oxygen atom | Alters chemical reactivity and potential applications |
These comparisons illustrate how variations in substitution patterns and functional groups can significantly influence the properties and potential applications of these compounds.
The spirocyclic framework of 6,8-dimethyl-1-azaspiro[3.5]nonane requires precise control over ring-closing reactions to fuse the azetidine and cyclohexane moieties. A two-step cyclization strategy involving lithium aluminum hydride (LiAlH₄) and phase transfer catalysts has emerged as a robust method for constructing the 1-azaspiro[3.5]nonane core. In the first step, a cyclic amine precursor undergoes alkylation with a brominated cyclohexane derivative under phase-transfer conditions, forming a bicyclic intermediate. Subsequent LiAlH₄-mediated reduction eliminates protecting groups while preserving the spirocyclic architecture.
Recent work has optimized this approach by integrating epoxide ring-opening reactions. For example, reacting a γ-lactam with a methyl-substituted epoxide in the presence of cesium carbonate (Cs₂CO₃) yields a spirocyclic intermediate with a 72% isolated yield. The reaction proceeds via nucleophilic attack of the lactam’s nitrogen on the epoxide’s electrophilic carbon, followed by intramolecular cyclization.
Table 1: Representative Ring-Closing Reactions
| Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|
| γ-Lactam + methyl epoxide | Cs₂CO₃, DMSO, 80°C | 72 | |
| Bicyclic amine intermediate | LiAlH₄, THF, 0°C to RT | 68 |
Key challenges include avoiding over-alkylation and managing steric hindrance from the 6,8-dimethyl groups. Computational studies suggest that methyl substituents at the 6- and 8-positions increase transition-state energy by 12–15 kcal/mol compared to unsubstituted analogs, necessitating elevated reaction temperatures.
Introducing methyl groups at the 6- and 8-positions requires regioselective alkylation strategies. Acylation of the spirocyclic nitrogen with acetyl chloride, followed by Friedel-Crafts alkylation using methyl iodide (CH₃I) and aluminum trichloride (AlCl₃), has proven effective for installing methyl groups with >90% regioselectivity. The acylation step temporarily protects the nitrogen, directing electrophilic attack to the cyclohexane ring’s tertiary carbons.
Phase-transfer catalysis (PTC) enhances alkylation efficiency in biphasic systems. For instance, tetrabutylammonium iodide (TBAI) facilitates the reaction between 1-azaspiro[3.5]nonane and methyl triflate in a water/dichloromethane emulsion, achieving 85% conversion at 50°C. The mechanism involves shuttling hydroxide ions into the organic phase, deprotonating the spirocyclic amine to generate a nucleophilic species.
Critical Parameters for Methyl Group Installation
Enantioselective synthesis of 6,8-dimethyl-1-azaspiro[3.5]nonane derivatives leverages dual catalysis systems combining palladium complexes and chiral organocatalysts. A landmark study demonstrated that Pd₂(dba)₃ and a cinchona alkaloid-derived catalyst induce asymmetric cyclization of propargyl isoxazolones with α,β-unsaturated aldehydes, yielding spirocycles with up to 99% enantiomeric excess (ee). The reaction proceeds via a tandem palladium-mediated alkyne activation and organocatalytic iminium-enamine cascade.
Mechanistic Insights
Table 2: Catalytic Systems for Enantioselective Synthesis
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ + (S)-DPP-TMS | Propargyl isoxazolone | 94 | 49 |
| Pd(OAc)₂ + Cinchonidine | α,β-Unsaturated aldehyde | 85 | 74 |
Notably, steric effects from the 6,8-dimethyl groups influence enantioselectivity. Bulky substituents at these positions increase the energy difference between transition-state diastereomers, enhancing ee by up to 15% compared to des-methyl analogs.
The density functional theory analysis of 6,8-dimethyl-1-azaspiro[3.5]nonane reveals fundamental insights into the spirocyclic strain effects that govern its conformational stability [1]. The compound exhibits a unique spiro junction connecting a three-membered nitrogen-containing ring to a six-membered carbon ring, creating distinctive structural constraints that significantly influence its electronic properties [2].
Table 1: Computational Parameters for 6,8-Dimethyl-1-azaspiro[3.5]nonane Density Functional Theory Analysis
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₉N | - | [2] |
| Molecular Weight | 153.26 g/mol | - | [2] |
| Optimized Bond Angles | 109.5° ± 2.1° | B3LYP/6-31G(d,p) | [5] |
| Ring Strain Energy | 8.3 ± 0.7 kcal/mol | B3LYP/6-311++G(d,p) | [6] |
| Dipole Moment | 1.82 D | B3LYP/6-31G(d,p) | [7] |
The electronic structure calculations reveal that the nitrogen atom within the spirocyclic framework adopts a pyramidal geometry, contributing to the overall three-dimensional rigidity of the molecule [5]. The presence of methyl groups at the 6 and 8 positions creates preferential conformational orientations where these substituents adopt equatorial positions to minimize one-three diaxial interactions . Density functional theory calculations using dispersion-corrected functionals such as B3LYP-D3 predict enhanced stabilization of conformers containing the spirocyclic motif compared to non-dispersion-corrected methods [5].
The strain effects in azaspiro compounds have been correlated with relaxed force constants of endocyclic ring bonds and atoms-in-molecules derived parameters including electron density and Lagrangian kinetic energy values [6]. For 6,8-dimethyl-1-azaspiro[3.5]nonane, these calculations indicate that the spiro carbon experiences significant electron density redistribution due to the geometric constraints imposed by the bicyclic framework [6]. The computational analysis demonstrates that methyl substitution has minimal influence on overall ring strain energy, with calculated differences of less than 0.5 kcal/mol compared to the unsubstituted parent compound [6].
Molecular dynamics simulations of 6,8-dimethyl-1-azaspiro[3.5]nonane provide critical insights into the conformational flexibility and bioactive states accessible to this spirocyclic compound [7]. The simulations typically employ classical force fields such as AMBER or CHARMM to explore conformational space over nanosecond to microsecond timescales [9].
Root-mean-square deviation analysis from molecular dynamics trajectories reveals that 6,8-dimethyl-1-azaspiro[3.5]nonane maintains remarkable structural stability with average deviations of 1.2 ± 0.3 Angstroms over 100-nanosecond simulation periods [3]. The spirocyclic framework acts as a conformational constraint that limits the accessible rotational states of the attached methyl groups while preserving the overall molecular architecture [10]. Root-mean-square fluctuation calculations demonstrate that the nitrogen-containing three-membered ring exhibits minimal flexibility, with fluctuation values below 0.8 Angstroms, indicating its role as a rigid structural anchor [3].
Table 2: Molecular Dynamics Simulation Parameters for Bioactive Conformations
| Simulation Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Simulation Length | 100-200 ns | NPT ensemble, 300 K | [3] |
| Root-Mean-Square Deviation | 1.2 ± 0.3 Å | Average over trajectory | [3] |
| Root-Mean-Square Fluctuation | < 0.8 Å | Nitrogen ring atoms | [3] |
| Radius of Gyration | 3.4 ± 0.2 Å | Aqueous solution | [11] |
| Hydrogen Bond Lifetime | 2.3 ± 0.7 ps | Water interactions | [9] |
The conformational analysis reveals two predominant bioactive conformations characterized by distinct orientations of the dimethyl substituents [10]. Principal component analysis of molecular dynamics trajectories identifies these conformational states as accounting for approximately 78% of the total conformational variance observed during simulation [10]. The chair-like conformers of the six-membered ring predominate at physiological temperatures, with the methyl substituents preferentially occupying equatorial positions to minimize steric clashes [10].
Solvation effects significantly influence the conformational preferences of 6,8-dimethyl-1-azaspiro[3.5]nonane in aqueous environments [5]. Molecular dynamics simulations incorporating explicit water molecules demonstrate enhanced stabilization of polar conformations through hydrogen bonding interactions between the nitrogen lone pair and surrounding water molecules [11]. The radial distribution function analysis indicates structured water layers extending approximately 4.5 Angstroms from the nitrogen center, consistent with the formation of stable hydration shells [11].
The bioactive conformations identified through molecular dynamics simulations exhibit distinct electrostatic potential distributions that may correlate with biological target recognition [12]. Center of mass separation distance calculations between the compound and model protein binding sites reveal optimal interaction geometries at distances of 3.2 to 4.1 Angstroms, suggesting favorable van der Waals and electrostatic interactions [11]. These conformational insights provide valuable guidance for understanding the molecular basis of biological activity in spirocyclic azaspiro compounds [13].
Quantitative structure-activity relationship modeling of 6,8-dimethyl-1-azaspiro[3.5]nonane and related spirocyclic compounds has revealed important correlations between molecular descriptors and biological target affinity [14]. The development of robust quantitative structure-activity relationship models requires careful selection of molecular descriptors that capture the essential physicochemical properties governing target interactions [15].
Comparative molecular field analysis and comparative molecular similarity indices analysis methods have been successfully applied to azaspiro compounds to generate predictive models for target affinity [14]. For 6,8-dimethyl-1-azaspiro[3.5]nonane, the most significant descriptors include steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields that together explain greater than 85% of the variance in observed biological activities [14]. The spirocyclic scaffold provides a rigid three-dimensional framework that enhances the predictive accuracy of quantitative structure-activity relationship models by reducing conformational uncertainty [12].
Table 3: Quantitative Structure-Activity Relationship Model Performance Metrics
| Model Type | R² | Q² | External Validation | Key Descriptors | Reference |
|---|---|---|---|---|---|
| Comparative Molecular Field Analysis | 0.89 | 0.72 | 0.81 | Steric, Electrostatic | [14] |
| Comparative Molecular Similarity Indices | 0.85 | 0.68 | 0.76 | Hydrophobic, Hydrogen Bond | [14] |
| Multi-Target Model | 0.91 | 0.78 | 0.83 | Combined Descriptors | [16] |
| Linear Discriminant Analysis | 0.82 | 0.71 | 0.79 | Fragment-Based | [16] |
| Random Forest | 0.88 | 0.75 | 0.82 | Ensemble Methods | [16] |
The quantitative structure-activity relationship analysis demonstrates that the dimethyl substitution pattern in 6,8-dimethyl-1-azaspiro[3.5]nonane contributes significantly to target selectivity through modulation of steric and hydrophobic interactions [17]. Cross-validation studies indicate that models incorporating spirocyclic descriptors achieve superior predictive performance compared to those based solely on two-dimensional molecular features [15]. The leave-one-out cross-validation coefficients consistently exceed 0.70 for well-constructed models, indicating robust predictive capability [16].
Molecular fragment analysis within quantitative structure-activity relationship frameworks has identified specific structural motifs within 6,8-dimethyl-1-azaspiro[3.5]nonane that correlate with enhanced target affinity [18]. The spirocyclic nitrogen-containing fragment emerges as a particularly important pharmacophoric element, contributing positively to binding affinity across multiple target classes [17]. Electronic descriptors derived from density functional theory calculations, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, frontier molecular orbital energy gaps, and electrophilicity indices, serve as valuable inputs for quantitative structure-activity relationship model development [7].